molecular formula C10H7F2N3O2 B1284148 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 918405-21-7

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1284148
CAS No.: 918405-21-7
M. Wt: 239.18 g/mol
InChI Key: BMZMLHXRADPUBF-UHFFFAOYSA-N
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Description

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a carboxylic acid group. The presence of fluorine atoms on the phenyl ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with unique properties.

Safety and Hazards

The safety data sheet for a related compound, 5-AMINO-2,4-DIFLUOROPHENOL, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Fluorination: The phenyl ring is fluorinated using electrophilic fluorination reagents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the carboxylic acid group on the pyrazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZMLHXRADPUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575588
Record name 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918405-21-7
Record name 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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